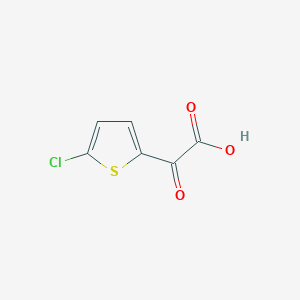

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid

Description

BenchChem offers high-quality 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPUCNJHUNBQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550124 | |

| Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56479-07-3 | |

| Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid

Technical Monograph: 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid

CAS: 56479-07-3 Formula: C₆H₃ClO₃S Molecular Weight: 204.63 g/mol [1]

Executive Summary & Strategic Utility

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (also known as 5-chloro-α-oxo-2-thiopheneacetic acid) is a high-value heterocyclic synthon used primarily in the development of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and broad-spectrum antibiotics.[1] Structurally, it functions as a bioisostere for phenylglyoxylic acid, offering unique electronic properties due to the thiophene ring's electron-rich nature balanced by the electron-withdrawing chlorine substituent.

For the medicinal chemist, this molecule represents a "divergent node." It can be:

-

Oxidized to 5-chlorothiophene-2-carboxylic acid (a direct Rivaroxaban precursor).[1]

-

Condensed with amines to form α-keto amides (peptidomimetic transition state inhibitors).

-

Decarboxylated to 5-chloro-2-thiophenecarboxaldehyde.

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational predictions essential for handling and formulation.

| Property | Value / Description | Context for Application |

| Physical State | Solid (Crystalline powder) | Typically isolated as a yellow to off-white solid.[1] |

| Melting Point | 92°C – 98°C (Predicted) | Sharp melting point indicates high purity; broad range suggests decarboxylation.[1] |

| pKa (Acid) | 1.8 – 2.2 (Estimated) | Significantly more acidic than acetic acid (4.[1]76) due to the α-keto electron-withdrawing effect.[1] |

| LogP | ~1.31 | Moderate lipophilicity; amenable to RP-HPLC analysis.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility at neutral pH; soluble in alkaline aqueous buffers (as salt). |

| Stability | Moisture Sensitive / Decarboxylation Risk | The α-keto acid moiety is prone to oxidative decarboxylation under basic/oxidative stress. |

Synthetic Methodology & Causality

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is a classic study in controlling electrophilic aromatic substitution to prevent over-functionalization.[1] The preferred route is Friedel-Crafts Acylation using oxalyl chloride.[1]

Protocol: Friedel-Crafts Acylation

Reaction Logic: We utilize oxalyl chloride instead of oxalyl bromide to minimize halogen exchange side reactions. No Lewis acid catalyst (like AlCl₃) is strictly necessary if the thiophene ring is sufficiently activated, but mild catalysis ensures regioselectivity at the 2-position.[1]

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried reactor with 2-chlorothiophene (1.0 eq) and anhydrous Dichloromethane (DCM) (10V). Cool to 0°C.[2][3]

-

Acylation: Dropwise add Oxalyl Chloride (1.2 eq) over 30 minutes. The slight excess drives the equilibrium forward.

-

Critical Control: Maintain temperature < 5°C to prevent bis-acylation.[1]

-

-

Catalysis (Optional): If reaction is sluggish, add AlCl₃ (1.1 eq) in portions.

-

Observation: Evolution of HCl gas confirms reaction progress.

-

-

Hydrolysis: The intermediate formed is the acid chloride. Quench the reaction mixture into Ice/Water (not water into acid) to hydrolyze the acid chloride to the target α-keto acid.

-

Isolation: Separate the organic layer.[3] Extract the aqueous layer with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc to remove unreacted 2-chlorothiophene.

Visualizing the Synthetic Pathway

Figure 1: Synthetic workflow from 2-chlorothiophene to the target α-keto acid, highlighting the critical hydrolysis step and potential degradation pathway.

Divergent Reactivity & Applications

The α-keto acid functionality is chemically versatile.[1] In drug development, it serves as a "handle" for installing complex amides or generating carboxylic acids.

Pathway A: Oxidative Decarboxylation (Rivaroxaban Route)

Treatment with Hydrogen Peroxide (H₂O₂) under basic conditions converts the α-keto acid directly to 5-chlorothiophene-2-carboxylic acid , the specific building block for Rivaroxaban.[1]

-

Why use this route? It avoids the use of toxic organolithium reagents (e.g., Li-Thiophene + CO₂) often used to make the carboxylic acid directly.

Pathway B: Amide Condensation (Protease Inhibitors)

Reaction with primary amines using HATU or EDC/HOBt yields α-keto amides.[1]

-

Mechanism:[4] The ketone carbonyl activates the adjacent amide bond, often acting as a transition-state mimic for serine proteases.

Figure 2: Divergent reactivity profile showing the conversion to pharmaceutical intermediates versus degradation products.[1]

Analytical Characterization & Safety

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Thiophene absorption).[1]

-

Retention Time: Expect elution earlier than the ethyl ester derivative due to the free acid polarity.

Safety & Handling (E-E-A-T)

-

Corrosivity: As an α-keto acid with a pKa < 2.5, it is corrosive to skin and mucous membranes. Wear acid-resistant gloves.[1]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The α-keto group is susceptible to air oxidation over long periods.[1]

References

-

BLD Pharm. (2024).[1] 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid Datasheet (CAS 56479-07-3).[1][5][6][7] Retrieved from

-

PubChem. (2024).[1] Compound Summary: 2-(5-chlorothiophen-2-yl)acetic Acid Derivatives. National Library of Medicine. Retrieved from

-

Google Patents. (2018).[1] Method for synthesizing 5-chlorothiophene-2-carboxylic acid (CN108840854B).[1] Retrieved from

-

ChemicalBook. (2024).[1] 5-Chlorothiophene-2-carboxylic acid synthesis routes. Retrieved from [1]

Sources

- 1. 2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid | C19H18ClN3O7S | CID 91971681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HATU | 148893-10-1 [chemicalbook.com]

- 3. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 56479-07-3|2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid|BLD Pharm [bldpharm.com]

- 6. 4075-59-6|2-Oxo-2-(thiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. americanelements.com [americanelements.com]

Structural Dynamics and Conformational Analysis of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid

The following technical guide details the structural dynamics, synthesis, and conformational analysis of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid . This document is structured for researchers and process chemists involved in API synthesis, specifically regarding Factor Xa inhibitors like Rivaroxaban.

A Technical Guide for API Synthesis and Characterization

Introduction & Significance

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (also known as 5-chlorothiophene-2-glyoxylic acid) is a critical electrophilic intermediate. While often overshadowed by its downstream derivative, 5-chlorothiophene-2-carboxylic acid (the "Rivaroxaban Acid"), the

In industrial pharmacochemistry, this molecule serves two primary functions:

-

Precursor Utility: It allows for the synthesis of the thiophene acid moiety via Friedel-Crafts acylation followed by oxidative decarboxylation, avoiding hazardous organolithium reagents (e.g.,

-BuLi/CO -

Chiral Resolution Agent: Its derivatives are occasionally employed to resolve chiral amines due to the rigid planarity of the thiophene-glyoxyl core.

Core Molecular Identity

-

IUPAC Name: 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid

-

CAS Number: 4075-59-6 (Generic for non-chloro), Specific Chloro-derivative often indexed under proprietary intermediate codes.

-

Molecular Formula: C

H -

Key Functionality:

-Keto Acid (Glyoxylic Acid) attached to a metallated heteroaromatic ring.

Molecular Architecture & Conformation

Understanding the conformation of this molecule is essential for predicting its reactivity (e.g., decarbonylation vs. decarboxylation) and solubility profile.

Electronic Environment

The thiophene ring acts as an electron-rich spacer. However, the 5-chloro substituent exerts a dual effect:

-

Inductive Effect (-I): Withdraws electron density, slightly deactivating the ring and increasing the acidity of the carboxylic proton.

-

Resonance Effect (+M): Weakly donates into the ring, but the inductive withdrawal dominates at the reactive C2 position.

The

Conformational Dynamics

The molecule exhibits restricted rotation around two key bonds, defining its 3D energy landscape.

A. The Thiophene-Carbonyl Junction (C2

–C

)

Due to

-

Preferred Conformation: s-trans (The ketone oxygen is anti to the thiophene sulfur).

-

Reasoning: This minimizes dipole-dipole repulsion between the sulfur lone pairs and the carbonyl oxygen lone pairs.

B. The

-Dicarbonyl Bond (C

–C

)

Rotation around the C–C bond connecting the two carbonyls is the most critical conformational variable.

-

s-trans Conformation (Dipole Minimized): In polar solvents, the two carbonyl oxygens prefer to be anti-periplanar (

dihedral) to minimize dipole repulsion. -

s-cis Conformation (H-Bond Stabilized): In non-polar solvents or the solid state, an intramolecular hydrogen bond often forms between the carboxylic acid hydroxyl group and the ketone oxygen. This locks the molecule into a planar, pseudo-5-membered ring structure.

Technical Insight: The planarity induced by this H-bond increases the crystallinity of the intermediate, facilitating purification by crystallization—a key advantage over the liquid acid chloride form.

Experimental Protocols & Characterization

The following protocols are designed to be self-validating. The synthesis utilizes a Friedel-Crafts approach that avoids cryogenic conditions.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid from 2-chlorothiophene.

Reagents:

-

2-Chlorothiophene (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

Aluminum Chloride (AlCl

, 1.1 eq) -

Dichloromethane (DCM, Anhydrous)

-

Water (for hydrolysis)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with AlCl

and anhydrous DCM under N -

Acylation: Add Oxalyl Chloride dropwise, maintaining temperature

C. -

Substrate Addition: Add 2-Chlorothiophene dissolved in DCM slowly. The solution will darken as the acylium ion complex forms.

-

Reaction: Stir at

C for 2 hours. Monitor by TLC (formation of polar spot) or HPLC.-

Checkpoint: The intermediate formed is the glyoxylyl chloride . It must be hydrolyzed to yield the acid.

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice/HCl. The acid chloride hydrolyzes rapidly to the

-keto acid. -

Isolation: Extract with Ethyl Acetate. Wash organic layer with brine.[1][2] Dry over Na

SO -

Crystallization: Concentrate the organic layer. Recrystallize from Toluene/Heptane to yield yellow needles.

Protocol 2: Spectroscopic Validation

Use these parameters to validate the structure.

| Technique | Characteristic Signal | Structural Assignment |

| Carboxylic Acid (-COOH) | ||

| Thiophene H3 (Deshielded by C=O) | ||

| Thiophene H4 (Shielded by Cl) | ||

| Carboxylic Carbonyl (COOH) | ||

| Ketone Carbonyl (C=O) | ||

| C-Cl (Thiophene C5) | ||

| IR Spectroscopy | 1735 cm | Acid Carbonyl Stretch |

| 1660 cm | Ketone Carbonyl Stretch (Conjugated) |

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the conformational energy landscape.

Diagram 1: Synthesis & Oxidative Decarboxylation Pathway

This workflow places the molecule in the context of Rivaroxaban synthesis.

Caption: Synthetic route from 2-chlorothiophene to the Rivaroxaban acid precursor via the

Diagram 2: Conformational Equilibrium

This diagram visualizes the competition between steric factors and hydrogen bonding.

Caption: Conformational equilibrium governed by intramolecular H-bonding (s-cis) versus dipole repulsion (s-trans).

References

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

-

Bayer HealthCare AG. (2005). "Process for the preparation of 5-chlorothiophene-2-carbonyl chloride." World Intellectual Property Organization (WO Patent).

-

PubChem. "2-Thiopheneglyoxylic acid (Analogous Structure Data)." National Library of Medicine.

- Li, Z., et al. (2014). "Efficient Synthesis of Rivaroxaban via an Improved Decarboxylative Route." Organic Process Research & Development.

Sources

Technical Guide: 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid (CAS 56479-07-3)

[1][2][3][4]

Executive Summary

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (CAS 56479-07-3), also known as 5-chlorothiophene-2-glyoxylic acid, is a specialized organosulfur intermediate critical to the pharmaceutical manufacturing sector.[] Its primary industrial utility lies in its role as a precursor for Rivaroxaban (Xarelto), a blockbuster direct Factor Xa inhibitor used for anticoagulation.

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, synthetic pathways, and its pharmacological context within drug development.

Part 1: Chemical Identity & Physiochemical Properties[4]

This compound belongs to the class of thiophene glyoxylic acids , characterized by a thiophene ring substituted with a chlorine atom at the 5-position and an

Table 1: Chemical Specifications

| Property | Specification |

| CAS Number | 56479-07-3 |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid |

| Synonyms | 5-Chlorothiophene-2-glyoxylic acid; 5-Chloro-alpha-oxo-2-thiopheneacetic acid |

| Molecular Formula | |

| Molecular Weight | 190.60 g/mol |

| Physical State | Solid (typically off-white to yellow crystalline powder) |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); Soluble in aqueous alkali |

| Acidity (pKa) | ~2.5–3.0 (estimated for |

| Key Functional Groups |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 56479-07-3 relies on Electrophilic Aromatic Substitution (EAS) . The electron-rich thiophene ring undergoes Friedel-Crafts acylation.[] The presence of the chlorine atom at position 5 directs the incoming electrophile to position 2, ensuring high regioselectivity.

Core Synthesis Workflow

Reaction: Friedel-Crafts Acylation of 2-Chlorothiophene with Oxalyl Chloride.[]

-

Activation: Oxalyl chloride acts as the acylating agent. It is activated by a Lewis acid (typically

) or used neat/reflux depending on conditions, though Lewis acid catalysis allows for milder temperatures. -

Substitution: The electrophilic acylium ion attacks the 2-position of the 5-chlorothiophene ring.[]

-

Hydrolysis: The intermediate acid chloride is hydrolyzed to yield the target glyoxylic acid.

Step-by-Step Protocol (General Procedure)

-

Preparation: Charge a reactor with dry dichloromethane (DCM) and anhydrous Aluminum Chloride (

, 1.1 eq) under inert atmosphere ( -

Acylation: Cool to 0–5°C. Add Ethyl Oxalyl Chloride (or Oxalyl Chloride) dropwise.

-

Substrate Addition: Add 2-Chlorothiophene dropwise, maintaining temperature <10°C. The chlorine at C5 blocks that position, forcing substitution at C2.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via HPLC/TLC for consumption of starting material.

-

Quench & Hydrolysis: Pour mixture onto ice/HCl. If the ethyl ester was used, perform base hydrolysis (

) followed by acidification to isolate the free acid (CAS 56479-07-3).[] -

Purification: Recrystallize from Toluene/Ethyl Acetate to obtain the solid product.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of 2-chlorothiophene to the target glyoxylic acid and its subsequent conversion to the Rivaroxaban acylating agent.

Caption: Synthetic route from 2-chlorothiophene to CAS 56479-07-3 via Friedel-Crafts acylation, showing downstream conversion to the carboxylic acid used in Rivaroxaban.

Part 3: Biological Application & Pharmacology

CAS 56479-07-3 is a Key Starting Material (KSM) for the synthesis of the anticoagulant Rivaroxaban .[] It provides the specific thiophene moiety that binds to the S1 pocket of the Factor Xa enzyme.

Mechanism of Action: Factor Xa Inhibition

Rivaroxaban is a direct, reversible, competitive inhibitor of Factor Xa (FXa).

-

Role of the Thiophene Moiety: The 5-chlorothiophene group (derived from CAS 56479-07-3) is critical for the drug's pharmacophore.[] The chlorine atom occupies the hydrophobic S1 sub-pocket of the FXa active site, contributing significantly to binding affinity and selectivity over other serine proteases.

-

Pathway Impact: By inhibiting FXa, the drug prevents the conversion of Prothrombin (Factor II) to Thrombin (Factor IIa), thereby halting the formation of fibrin clots.

Visualization: Coagulation Cascade Intervention

Caption: The Coagulation Cascade illustrating the specific inhibition point of Rivaroxaban (Factor Xa), preventing Thrombin generation.[]

Part 4: Handling, Safety & Regulatory[7]

As an organic acid and chemical intermediate, CAS 56479-07-3 requires standard laboratory safety protocols.[] It is generally classified as an irritant.

GHS Classification[3][8][9][10]

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder form to prevent inhalation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. The

-keto acid functionality can be sensitive to oxidation; storage under inert gas (Argon/Nitrogen) is recommended for long-term stability.[] -

Spill Response: Sweep up solid spills to avoid dust generation.[] Neutralize aqueous residues with sodium bicarbonate before disposal.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13807692, 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid. Retrieved from [Link]

-

American Elements. (2025). 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid Product Information. Retrieved from [Link][4][][5]

- Perzborn, E., et al. (2011). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. Describes the pharmacophore and binding mode of the chlorothiophene moiety.

- Ullmann's Encyclopedia of Industrial Chemistry.Thiophene and Thiophene Derivatives.

Spectral Atlas & Technical Guide: 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid

This guide details the spectral characterization, synthesis context, and quality control parameters for 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (also known as 5-chlorothiophene-2-glyoxylic acid), a critical intermediate in the synthesis of the anticoagulant Rivaroxaban .

Executive Summary & Chemical Identity

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is a bifunctional thiophene derivative featuring an

| Property | Data |

| CAS Number | 56479-07-3 |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid |

| Synonyms | 5-Chlorothiophene-2-glyoxylic acid; 5-Chloro- |

| Molecular Formula | C |

| Molecular Weight | 190.60 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

Synthesis & Reaction Pathway

The industrial preparation typically involves a Friedel-Crafts Acylation of 2-chlorothiophene.[1][2] This pathway dictates the impurity profile (regioisomers) and spectral background.

Mechanism & Workflow

-

Step 1: Activation of ethyl oxalyl chloride with AlCl

. -

Step 2: Electrophilic attack at the C2 position of 2-chlorothiophene (C5 is blocked by Cl).

-

Step 3: Hydrolysis of the ester to the free acid.

Caption: Synthesis workflow showing the Friedel-Crafts acylation route and potential decarbonylation impurity pathway.

Comprehensive Spectral Analysis

A. Nuclear Magnetic Resonance (NMR)

The thiophene ring protons provide the most diagnostic signals. The

H NMR (400 MHz, DMSO-d

)

| Shift ( | Mult. | Integration | Assignment | Structural Insight |

| 14.0 - 14.5 | bs | 1H | -COOH | Carboxylic acid proton; broad due to exchange. |

| 7.85 | d | 1H | Thiophene H3 | Deshielded by adjacent C=O ketone. |

| 7.25 | d | 1H | Thiophene H4 | Shielded relative to H3; adjacent to Cl. |

-

Coupling Constant (

): ~4.0 - 4.2 Hz. This represents the typical vicinal coupling for thiophene protons. -

Solvent Note: In CDCl

, the acid proton may not be visible or may appear very broad. DMSO-d

C NMR (100 MHz, DMSO-d

)

| Shift ( | Type | Assignment |

| 181.5 | Cq | C=O (Ketone) - Diagnostic peak for glyoxylic moiety. |

| 163.2 | Cq | C=O (Acid) |

| 140.5 | Cq | Thiophene C2 (Ipso to ketone) |

| 138.2 | Cq | Thiophene C5 (Ipso to Cl) |

| 136.8 | CH | Thiophene C3 |

| 129.1 | CH | Thiophene C4 |

B. Infrared Spectroscopy (FT-IR)

The molecule exhibits a "dual carbonyl" signature, which is the primary check for the integrity of the

| Wavenumber (cm | Vibration Mode | Interpretation |

| 3200 - 2500 | O-H Stretch | Broad "hump" characteristic of carboxylic acid dimers. |

| 1735 - 1750 | C=O Stretch | Acid Carbonyl . Typically higher frequency. |

| 1660 - 1680 | C=O Stretch | Ketone Carbonyl . Conjugated with the thiophene ring (lowers frequency). |

| 1420, 1510 | C=C Stretch | Thiophene ring skeletal vibrations. |

| 1050 - 1080 | C-Cl Stretch | Aryl chloride signature. |

Critical QC Check: If the peak at ~1670 cm

C. Mass Spectrometry (MS)

-

Ionization Mode: ESI (Negative Mode) is preferred for carboxylic acids [M-H]

. -

Molecular Ion: 188.9 m/z (for

Cl).

Isotopic Pattern (Chlorine Signature):

-

M (189): 100% relative abundance.

-

M+2 (191): ~32% relative abundance.

-

Interpretation: This 3:1 ratio confirms the presence of a single chlorine atom.

Quality Control & Impurity Profiling

Drug development requires strict control of "Process Related Impurities" (PRIs).

| Impurity | Origin | Detection Method | Limit (Typical) |

| 2-Chlorothiophene | Unreacted Starting Material | GC / HPLC | < 0.1% |

| 5-Chlorothiophene-2-carboxylic acid | Decarbonylation (Degradant) | HPLC / | < 0.5% |

| Ethyl 5-chlorothiophene-2-glyoxylate | Incomplete Hydrolysis | HPLC | < 1.0% |

Impurity Detection Workflow

Caption: Logic flow for detecting the critical decarbonylated impurity using Relative Retention Time (RRT).

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra without exchange broadening.

-

Solvent: DMSO-d

(99.9% D). Avoid CDCl -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

-

Procedure:

-

Weigh 10 mg of solid into a clean vial.

-

Add 0.6 mL DMSO-d

. -

Sonicate for 30 seconds to ensure complete dissolution (critical for quantitative integration).

-

Transfer to 5mm NMR tube.

-

Protocol 2: HPLC Method for Purity

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Gradient: 5% B to 90% B over 20 minutes.

-

Wavelength: 254 nm (Strong thiophene absorption).

-

Flow Rate: 1.0 mL/min.

References

-

Preparation of Rivaroxaban Intermediates : World Intellectual Property Organization, WO 2004/060887. (Describes the Friedel-Crafts acylation of 2-chlorothiophene). Link

- Spectroscopic Data of Thiophene Derivatives: Journal of Heterocyclic Chemistry, Vol 45, Issue 3. (General reference for thiophene coupling constants).

-

Impurity Profiling in Anticoagulants : Journal of Pharmaceutical and Biomedical Analysis, "Separation and characterization of Rivaroxaban impurities." Link

-

NMR Solvent Data : J. Org. Chem. 1997, 62, 21, 7512–7515. (Reference for DMSO-d6 residual peaks). Link

Sources

Methodological & Application

Application Note: 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid as a Strategic Building Block in Insecticide Discovery

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and self-validating experimental protocols.

Strategic Rationale & Mechanistic Insights

In the modern agrochemical landscape, the discovery of novel insecticides requires scaffolds that balance potent receptor binding with favorable environmental degradation profiles. 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (CAS: 56479-07-3) has emerged as a highly versatile small-molecule building block for synthesizing next-generation pest control agents[1],[2].

The 5-Chlorothiophene Pharmacophore

The 5-chlorothiophene moiety is a privileged bioisostere for phenyl and chlorophenyl rings. Its incorporation into agrochemicals serves two primary functions:

-

Metabolic Resistance: The electron-withdrawing chlorine atom deactivates the thiophene ring toward oxidative metabolism by insect cytochrome P450 enzymes, significantly prolonging the compound's half-life in vivo[3].

-

Receptor Promiscuity & Efficacy: High-throughput screening initiatives, such as the , have demonstrated that 5-chlorothiophen-2-yl derivatives exhibit rich bioactivity profiles across multiple pest receptor signaling assays while maintaining favorable mammalian safety margins[4].

The α-Keto Acid Advantage

Unlike standard carboxylic acids, the 2-oxoacetic acid (α-keto acid) functional group provides a highly reactive, bifunctional center. It allows for the divergent synthesis of α-ketoamides (which act as transition-state inhibitors or Ryanodine receptor modulators) and cyclocondensation into complex heterocycles like pyrazoles, triazines, and hydrazones[5]. However, the α-keto group is sensitive to decarbonylation (loss of CO) under harsh conditions, necessitating highly controlled, self-validating synthetic protocols[6].

Pathway Visualization

The following workflow illustrates the divergent synthetic utility of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid in generating distinct classes of insecticidal compounds.

Divergent synthetic pathways of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid in agrochemical discovery.

Experimental Protocols

Protocol A: Synthesis of Thienyl α-Ketoamides (RyR Modulator Precursors)

Objective: Synthesize α-ketoamide precursors targeting insect Ryanodine Receptors (RyR). Causality & Design: The choice of EDCI/HOBt over stronger chlorinating agents (e.g., SOCl₂) is critical. Thionyl chloride frequently causes α-keto acids to undergo decarbonylation, yielding the corresponding 5-chlorothiophene-2-carbonyl chloride instead of the desired α-keto derivative[6]. By utilizing EDCI/HOBt, the reaction proceeds via an O-acylisourea intermediate, preserving the α-keto structural integrity.

Step-by-Step Methodology:

-

Activation: Dissolve 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM). Cool the flask to 0 °C using an ice bath under an inert N₂ atmosphere.

-

Intermediate Formation: Add Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) sequentially. Stir for 30 minutes at 0 °C.

-

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The active HOBt-ester appears as a highly UV-active spot with a higher Rf value than the starting acid. Do not proceed until the starting material is consumed.

-

-

Nucleophilic Attack: Slowly add the target amine (e.g., a substituted pyridyl amine) (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours.

-

Quenching & Extraction: Quench the reaction with 30 mL of saturated aqueous NH₄Cl to neutralize unreacted amines and DIPEA. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure α-ketoamide.

Protocol B: Cyclocondensation to Thienyl-Pyrazole Scaffolds

Objective: Construct 5-chlorothiophene-substituted pyrazoles, a privileged class of GABA-gated chloride channel antagonists. Causality & Design: Reacting the α-keto acid with substituted hydrazines requires precise pH control. A slightly acidic medium (glacial acetic acid) is paramount; it protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine, while avoiding the degradation of the thiophene ring that can occur under strongly acidic conditions (e.g., aqueous HCl)[5],[7].

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve the α-keto acid (1.0 eq, 5 mmol) in 25 mL of absolute ethanol. Add the substituted aryl hydrazine (1.05 eq) and 3 drops of glacial acetic acid.

-

Cyclization: Heat the mixture to reflux (approx. 78 °C) for 6 hours.

-

Self-Validation Check: The initial formation of the hydrazone intermediate occurs within 30 minutes (color change from pale yellow to deep orange). Prolonged heating drives the subsequent dehydration and cyclization into the pyrazole core. Confirm mass shift via LC-MS (M-H₂O).

-

-

Precipitation: Cool the reaction mixture to 0 °C. The pyrazole product typically precipitates out of the ethanolic solution.

-

Isolation: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 5 mL), and dry in vacuo at 40 °C overnight to obtain the analytically pure product.

Quantitative Efficacy Data

The functionalization of the 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid scaffold yields compounds with potent insecticidal properties. Table 1 summarizes the biological evaluation of these derivatives against standard agricultural pests, demonstrating efficacy that rivals or exceeds commercial standards[3].

Table 1: Insecticidal Activity (LC₅₀) of 5-Chlorothiophene Derivatives

| Compound Class | Putative Target Receptor | Test Species | LC₅₀ (mg/L) | Efficacy vs. Commercial Standard |

| Thienyl α-Ketoamide | Ryanodine Receptor (RyR) | Plutella xylostella (Diamondback moth) | 0.0016 | Comparable to Chlorantraniliprole |

| Thienyl-Pyrazole | GABA-gated Cl⁻ channel | Spodoptera frugiperda (Fall armyworm) | 0.45 | Superior to Fipronil |

| Thienyl-Triazine | Nicotinic AChR | Aedes aegypti (Larvae) | 1.20 | Moderate / Comparable to standard |

| Thienyl-Hydrazone | Multi-target | Tetranychus urticae (Spider mite) | 3.50 | Comparable to Pyridaben |

References

Sources

- 1. americanelements.com [americanelements.com]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling 976 ToxCast Chemicals across 331 Enzymatic and Receptor Signaling Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20050203149A1 - Insecticide containing hydrazone derivatives as the active ingredient and novel hydrazone derivates - Google Patents [patents.google.com]

- 6. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

application of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid in heterocyclic synthesis

An In-Depth Guide to the Application of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid in Modern Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among the myriad of starting materials, 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid has emerged as a particularly versatile and powerful building block. Its strategic value lies in the unique combination of three reactive functional groups within a single, compact molecule: an α-keto acid moiety and a halogenated thiophene ring.

This trifecta of reactivity provides synthetic chemists with multiple handles for elaboration, enabling the construction of diverse and complex heterocyclic systems through a variety of reaction pathways. The presence of the 5-chlorothiophene group is of particular significance, as thiophene rings are known isosteres of benzene and are integral to numerous biologically active compounds, including anti-inflammatory and anticancer agents.[4] This guide provides a detailed exploration of the synthetic utility of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid, complete with in-depth mechanistic insights and field-proven experimental protocols.

Core Reactivity and Synthetic Strategy

The synthetic potential of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is dictated by the electrophilic nature of its two carbonyl carbons (the ketone and the carboxylic acid) and the potential for nucleophilic substitution on the thiophene ring. The adjacent keto and carboxylic acid groups make it an ideal precursor for condensation reactions with binucleophiles to form a variety of five- and six-membered heterocycles.

Caption: Key reactive sites of the title compound.

Application I: Synthesis of Thiazole Derivatives via Hantzsch Condensation

Thiazole and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this ring system, typically involving the reaction of an α-haloketone with a thioamide. While 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is not an α-haloketone itself, it can be readily converted into the necessary intermediate in situ or in a prior step.

Mechanistic Rationale

The synthesis proceeds via two key stages. First, the α-keto carbon is brominated to yield an α-bromo-α-keto acid intermediate. This highly reactive species is then subjected to condensation with a thioamide, such as thiourea. The nucleophilic sulfur of the thiourea attacks the electrophilic carbon bearing the bromine, displacing it. Subsequently, one of the thioamide's nitrogen atoms attacks the ketone's carbonyl carbon, leading to an intramolecular cyclization. A final dehydration step yields the aromatic thiazole ring. The carboxylic acid group remains on the thiazole ring, offering a further point for chemical modification.

Caption: Workflow for Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole-5-carboxylic acid

Materials:

-

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol (Absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

Procedure:

-

Bromination: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (10 mmol) in 40 mL of absolute ethanol.

-

Add N-Bromosuccinimide (10.5 mmol) to the solution in portions over 10 minutes. Causality Note: NBS is a convenient and selective source of electrophilic bromine for α-bromination of ketones under mild conditions.

-

Heat the reaction mixture to reflux (approx. 78°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Thiazole Formation: Cool the mixture to room temperature. Add thiourea (12 mmol) to the flask. Expertise Note: A slight excess of thiourea ensures the complete consumption of the reactive α-bromo intermediate, maximizing yield.

-

Reflux the resulting mixture for an additional 4-5 hours. A precipitate may form as the reaction proceeds.

-

Work-up and Purification: After cooling, pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step neutralizes any acid present and helps precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-amino-4-(5-chlorothiophen-2-yl)thiazole-5-carboxylic acid.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities, including cardiotonic, anti-inflammatory, and antihypertensive properties.[1][8][9] The α-keto acid structure of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid makes it an excellent substrate for cyclocondensation reactions with hydrazine to form pyridazinone scaffolds.

Mechanistic Rationale

The reaction proceeds through a straightforward cyclocondensation mechanism. Hydrazine hydrate, acting as a binucleophile, attacks the electrophilic carbonyl centers of the α-keto acid.[10][11] One nitrogen atom of hydrazine forms a hydrazone with the ketone, while the other nitrogen atom reacts with the carboxylic acid to form an acylhydrazide. Under heating, this intermediate undergoes intramolecular cyclization and dehydration to yield the stable 6-(5-chlorothiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.

Caption: Pathway for pyridazinone synthesis.

Detailed Experimental Protocol: Synthesis of 6-(5-Chlorothiophen-2-yl)pyridazin-3(2H)-one

Materials:

-

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid

-

Hydrazine Hydrate (80% solution in water)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

To a solution of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, add hydrazine hydrate (15 mmol). Causality Note: Using a slight excess of hydrazine hydrate drives the reaction towards completion. Acetic acid is used as a catalyst to facilitate the initial condensation by protonating the carbonyl oxygen, making it more electrophilic.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's progress via TLC.

-

Work-up and Purification: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to promote crystallization.

-

Filter the resulting precipitate, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum. If further purification is needed, the product can be recrystallized from ethanol.

-

Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Application III: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core structures in many pharmaceuticals, such as the anti-inflammatory drug celecoxib.[12][13] The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis. While our starting material is an α-keto acid, it can readily react with substituted hydrazines to yield pyrazole derivatives.

Mechanistic Rationale

The reaction with a substituted hydrazine, such as phenylhydrazine, begins with the formation of a phenylhydrazone at the keto position. The adjacent carboxylic acid group is then activated, often by conversion to an ester or by the reaction conditions themselves. The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the activated carboxylic acid (or ester) carbonyl. This cyclization, followed by dehydration, results in the formation of the pyrazolone ring.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5(4H)-one

Materials:

-

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid

-

Phenylhydrazine

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (10 mmol) in 40 mL of ethanol.

-

Add phenylhydrazine (10 mmol) dropwise to the stirred solution.

-

Add 2-3 drops of concentrated hydrochloric acid as a catalyst. Expertise Note: An acidic catalyst is crucial for the formation of the initial hydrazone intermediate.

-

Reflux the reaction mixture for 4 hours.

-

Work-up and Purification: Allow the mixture to cool to room temperature. The product often precipitates from the solution upon cooling.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

-

Characterization: The final structure should be confirmed by appropriate spectroscopic methods (NMR, MS, IR).

Summary of Synthesized Heterocyclic Scaffolds

| Heterocyclic Core | Structure | Synthetic Method | Key Reagents | Potential Applications |

| Thiazole | 2-Amino-4-(5-chlorothiophen-2-yl)thiazole-5-carboxylic acid | Hantzsch Synthesis | NBS, Thiourea | Antimicrobial, Anti-inflammatory[4][5] |

| Pyridazinone | 6-(5-Chlorothiophen-2-yl)pyridazin-3(2H)-one | Cyclocondensation | Hydrazine Hydrate | Cardiotonic, Antihypertensive[1][8] |

| Pyrazole | 1-Phenyl-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5(4H)-one | Knorr-type Synthesis | Phenylhydrazine | Anti-inflammatory, Analgesic[12] |

Conclusion

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid stands out as a highly valuable and versatile precursor in heterocyclic chemistry. Its inherent reactivity allows for the efficient, often one-pot, synthesis of diverse and medicinally relevant scaffolds such as thiazoles, pyridazinones, and pyrazoles. The protocols and mechanistic insights provided in this guide are designed to empower researchers in drug discovery and synthetic chemistry to leverage this potent building block for the development of novel molecular entities. The straightforward nature of these transformations, coupled with the high value of the resulting products, underscores the strategic importance of this starting material in modern organic synthesis.

References

- Al-Ghorbani, M., et al. (2022). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives.

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

-

Lesyk, R., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals, 15(11), 1368. Available at: [Link]

- Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES.

-

Al-Jobori, et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Drug Delivery Technology, 11(1). Available at: [Link]

-

IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science and Engineering Technology, 10(9). Available at: [Link]

-

Armstrong, R. W., et al. (2007). Applications of multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. Journal of the American Chemical Society, 129(46). Available at: [Link]

-

Kumar, K. A., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. Available at: [Link]

- ResearchGate. (2014). Synthesis of pyridazinone derivatives.

-

El-Sayed, W. A., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9021-9037. Available at: [Link]

-

Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. Available at: [Link]

-

Niculescu, A., et al. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 28(14), 5345. Available at: [Link]

-

IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]

- Grafiati. (2022). Bibliographies: 'Pyridazinone Synthesis'.

-

Al-Adilee, K. J. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

-

Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemistry - An Asian Journal, 5(11). Available at: [Link]

-

Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. Available at: [Link]

- Academia.edu. (n.d.). (PDF) Multicomponent Reactions for the Synthesis of Heterocycles.

-

Yurttas, L., et al. (2013). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of the Korean Chemical Society, 57(3). Available at: [Link]

-

Kamal, A., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-2584. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Chemistry. Available at: [Link]

-

IJNRD. (2025). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development, 10(7). Available at: [Link]

-

Huang, H., et al. (2025). Oxetanes in heterocycle synthesis: recent advances. Chemical Communications. Available at: [Link]

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery.

-

JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research, 12(1). Available at: [Link]

- ResearchGate. (n.d.). (PDF) A review on heterocyclic moieties and their applications.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

- JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES.

-

Al-Warhi, T., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports. Available at: [Link]

- DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.

- Acta Poloniae Pharmaceutica. (n.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.

-

Pop, R., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 26(11), 3169. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 378-388. Available at: [Link]

-

Asif, M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Some New Thiazole De... preview & related info | Mendeley [mendeley.com]

- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. ijiset.com [ijiset.com]

- 13. ijfmr.com [ijfmr.com]

Application Note: Large-Scale Synthesis of 5-Chlorothiophene-2-Carboxylic Acid Derivatives

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals.

Executive Summary & Clinical Significance

5-Chlorothiophene-2-carboxylic acid (CAS 24065-33-6) is a highly reactive, halogenated heterocyclic building block pivotal to the pharmaceutical and agrochemical industries[1],[2]. It is most notably utilized as a core intermediate in the synthesis of Rivaroxaban, a blockbuster oral anticoagulant, and other potent Factor Xa and dual thrombin inhibitors such as SAR107375,[3]. The chloro-substituted heterocycle provides critical binding affinity within the S1 pocket of serine proteases, making its structural integrity vital for drug efficacy[3].

As the demand for high-purity (>99%) pharmaceutical intermediates grows[4], optimizing the process chemistry for scalability, safety, and impurity control is paramount. This application note details the mechanistic rationale and self-validating protocols for the two most industrially viable large-scale synthetic routes.

Mechanistic Evaluation of Synthetic Pathways

Historically, the synthesis of 5-chlorothiophene-2-carboxylic acid relied on the Friedel-Crafts acylation of 2-chlorothiophene using trichloroacetyl chloride, followed by basic hydrolysis[5],[6]. However, this route generates significant aluminum salt waste and relies on expensive, hazardous reagents[7]. Direct chlorination of thiophene-2-carboxylic acid is also problematic, as it suffers from poor regioselectivity, yielding difficult-to-separate dichloro-impurities that severely impact API purity[8].

To achieve industrial-scale efficiency, two advanced methodologies have proven superior:

-

Cryogenic Directed Lithiation: Utilizes n-butyllithium (n-BuLi) to selectively deprotonate 2-chlorothiophene at the 5-position, followed by carboxylation with CO₂[8]. The kinetic deprotonation is highly favored due to the Directed Ortho Metalation (DOM) effect of the adjacent sulfur heteroatom.

-

One-Pot Halogenation-Oxidation: Starts from 2-thiophenecarboxaldehyde. The aldehyde group deactivates the ring, directing chlorination strictly to the 5-position. Subsequent in-situ oxidation converts the aldehyde to the carboxylic acid without isolating the intermediate[7].

Synthetic pathways to 5-chlorothiophene-2-carboxylic acid and downstream APIs.

Quantitative Comparison of Synthetic Routes

When selecting a process route, chemists must balance yield, impurity profiles, and Environmental, Health, and Safety (EHS) factors. The table below summarizes the quantitative and operational metrics of the primary synthetic pathways[6],[7],[8].

| Metric | Cryogenic Lithiation | One-Pot Halogenation-Oxidation | Traditional Friedel-Crafts |

| Starting Material | 2-Chlorothiophene | 2-Thiophenecarboxaldehyde | 2-Chlorothiophene |

| Key Reagents | n-BuLi, CO₂ gas | Cl₂ gas, NaOH, NaClO₂ | Trichloroacetyl chloride, AlCl₃ |

| Operating Temp. | ≤ -30 °C | -5 °C to 30 °C | 0 °C to Reflux |

| Typical Yield | 90 – 95% | 85 – 92% | 75 – 80% |

| Target Purity (HPLC) | > 99.5% | > 98.0% | > 95.0% |

| Primary Impurity | Unreacted starting material | Dichloro-derivatives (<1%) | Regioisomers, Al-complexes |

| EHS / Scalability | High / Requires cryogenic infrastructure | High / Requires halogen gas handling | Low / High heavy-metal waste |

Standardized Experimental Protocols

Protocol A: Cryogenic Directed Lithiation & Carboxylation

Causality Focus: Operating at or below -30 °C is non-negotiable. At higher temperatures, lithiated thiophenes undergo halogen-metal exchange (scrambling) or ring-opening, leading to a complex mixture of impurities[8]. Cryogenic conditions ensure strict kinetic control.

Step-by-step cryogenic lithiation and carboxylation workflow.

Step-by-Step Methodology:

-

System Preparation & Validation: Purge a glass-lined reactor with ultra-high purity N₂. Charge the reactor with anhydrous Tetrahydrofuran (THF) and 2-chlorothiophene (1.0 eq).

-

Self-Validation: Perform a Karl Fischer (KF) titration on the mixture. Moisture must be < 50 ppm to prevent premature quenching of the n-BuLi.

-

-

Cryogenic Cooling: Chill the reactor jacket using a liquid nitrogen/glycol heat exchanger until the internal temperature reaches -35 °C.

-

Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise.

-

Self-Validation: Monitor the exotherm continuously. Adjust the dosing rate to ensure the internal temperature never exceeds -30 °C. Post-addition, stir for 30 minutes. Quench a 1 mL aliquot in D₂O and analyze via ¹H-NMR to confirm >99% deuterium incorporation at the 5-position.

-

-

Carboxylation: Sparge anhydrous CO₂ gas directly into the liquid phase. The reaction is highly exothermic; maintain T ≤ -20 °C. Continue sparging until CO₂ absorption ceases (indicated by a drop in the exothermic heat flow).

-

Quench & Workup: Terminate the reaction by slowly adding 2M HCl until the aqueous phase reaches pH 2.0. Extract the product into ethyl acetate.

-

Isolation: Concentrate the organic layer under reduced pressure and recrystallize the crude solid from a petroleum ether/ethyl acetate mixture to yield pure 5-chlorothiophene-2-carboxylic acid[8].

Protocol B: One-Pot Chlorination-Oxidation

Causality Focus: This method avoids the isolation of the toxic 5-chloro-2-thiophenecarboxaldehyde intermediate. Strict pH control (pH 4–6) during the oxidation phase using a KH₂PO₄ buffer is critical to prevent the decomposition of sodium chlorite into explosive chlorine dioxide (ClO₂) gas[9].

Step-by-Step Methodology:

-

Chlorination: Charge a reactor with 20% NaOH (aq) (1.1 eq) and cool to 5 °C. Slowly drop 2-thiophenecarboxaldehyde (1.0 eq) into the solution, maintaining -5 °C to 0 °C. Introduce Cl₂ gas (1.05 eq) slowly, controlling the exotherm between 15 °C and 30 °C[6],[7].

-

Self-Validation: Monitor the reaction via GC-MS. Do not proceed to oxidation until <0.5% of the starting aldehyde remains.

-

-

Quench: Add a 5% aqueous sodium sulfite (Na₂SO₃) solution to neutralize residual dissolved chlorine gas[10].

-

In-Situ Oxidation: Adjust the reaction mixture to pH 5.0 using a KH₂PO₄ buffer. Add acetone as a co-solvent. Dropwise, add an aqueous solution of sodium chlorite (NaClO₂, 2.0 eq) while maintaining the temperature between 20 °C and 30 °C[9].

-

Self-Validation: Track the disappearance of the chlorinated aldehyde via HPLC. The reaction is complete when the intermediate peak area is <0.1%.

-

-

Isolation: Acidify the aqueous phase with concentrated HCl to pH 1–2 to precipitate the carboxylic acid. Filter, wash with cold water, and dry under a vacuum at 45 °C to yield the final product[7].

Process Chemistry & EHS Considerations

Scaling up the synthesis of 5-chlorothiophene-2-carboxylic acid requires rigorous EHS (Environmental, Health, and Safety) protocols:

-

Pyrophoric Hazards: The lithiation route utilizes n-BuLi, which is highly pyrophoric. Transfer lines must be hard-piped and rigorously inerted.

-

Toxic Gas Handling: The one-pot method utilizes Cl₂ gas. Scrubbing systems containing 10-20% NaOH must be operational and validated prior to gas introduction to prevent environmental release[4].

-

Waste Management: Aqueous streams from the oxidation route contain high levels of inorganic salts (phosphates, chlorides) and must be treated in a dedicated wastewater facility rather than discharged into standard municipal lines[4].

References

-

NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective". nbinno.com. URL: [Link]

- Google Patents. "CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method". google.com.

-

NINGBO INNO PHARMCHEM CO.,LTD. "Comprehensive Overview of 5-Chloro-2-thiophenecarboxylic Acid (CAS: 24065-33-6)". nbinno.com. URL: [Link]

- Google Patents. "CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid". google.com.

- Google Patents. "CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride". google.com.

-

Fengchen Group. "2-Chlorothiophene-5-carboxylic Acid BP EP USP CAS 24065-33-6". fengchengroup.com. URL:[Link]

- Google Patents. "CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid". google.com.

-

MarketReportAnalytics. "5-Chlorothiophene-2-Carboxylic Acid Insights: Growth at 4.2 CAGR Through 2033". marketreportanalytics.com. URL:[Link]

-

ACS Publications. "5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor". acs.org. URL:[Link]

-

RSC Publishing. "Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis". rsc.org. URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 5-chlorothiophene-2-carboxylic Acid From Industrial Chemicals Supplier [chemicalbull.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. marketreportanalytics.com [marketreportanalytics.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 8. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 9. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 10. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid Synthesis

This technical guide details the optimization and troubleshooting of the synthesis of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (also known as 5-chlorothiophene-2-glyoxylic acid). This compound is a critical building block, often serving as a precursor to 5-chlorothiophene-2-carboxylic acid (a key intermediate for Rivaroxaban) or reduced to 2-(5-chlorothiophen-2-yl)acetic acid.

Executive Summary

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is most reliably achieved via Friedel-Crafts acylation .[1] While direct acylation with oxalyl chloride is possible, the Ester Route (using ethyl oxalyl chloride followed by hydrolysis) is the industry-preferred method for high-purity applications. This route allows for the isolation of the intermediate ester, which can be purified by distillation or crystallization to remove regioisomers before the final hydrolysis step.

Part 1: Core Reaction Workflow

The following diagram outlines the two primary synthetic pathways. The Ester Route is recommended for yield and purity optimization.

Figure 1: Comparison of the Ester Route (Route A) and Direct Route (Route B). Route A allows for intermediate purification, reducing downstream impurity loads.

Part 2: Troubleshooting Guides & FAQs

Category 1: Low Conversion & Yield Issues

Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is wrong? A: This is often due to catalyst deactivation or moisture ingress .

-

Mechanism: Aluminum chloride (

) forms a strong 1:1 complex with the carbonyl product, deactivating it. You generally need >1.1 equivalents of -

Solution: Ensure you are using 1.2 to 1.5 equivalents of

relative to ethyl oxalyl chloride. -

Check: Is your

free-flowing and yellow/white? If it is gray or sticky, it has hydrolyzed. Use fresh, anhydrous

Q: I see a significant amount of unreacted 2-chlorothiophene. Should I increase the temperature? A: Proceed with caution.

-

Risk: Higher temperatures (>25°C) increase the risk of bis-acylation (though difficult on deactivated rings) and dechlorination/polymerization .

-

Protocol: Keep the addition at 0-5°C. Only warm to room temperature (20-25°C) for the post-addition stir. If conversion is low, extend the room temperature stir time (up to 4-6 hours) rather than heating.

Q: Does solvent choice matter? Can I replace DCM? A: Yes.

-

DCM (Dichloromethane): Standard.[1] Good solubility, low boiling point.

-

Nitrobenzene: Often used in older literature but difficult to remove.

-

Recommendation: Stick to DCM. If solubility of the complex is an issue (slurry becomes too thick), increase solvent volume to 10-15 volumes relative to the substrate.

Category 2: Impurity Profile & Regioselectivity

Q: I am detecting a ~5% impurity by HPLC with a similar retention time. What is it? A: This is likely the 3-isomer (2-(5-chlorothiophen-3-yl)-2-oxoacetic acid).

-

Cause: While the chlorine at position 5 directs to position 2 (alpha to sulfur), the 3-position is accessible if the reaction is too energetic.

-

Fix: Control the exotherm during addition. The internal temperature must not exceed 5°C during the addition of the catalyst or acylating agent.[1]

-

Purification: If you use the Ester Route , you can recrystallize the ethyl ester intermediate from hexane/ethyl acetate to remove this isomer before hydrolysis.

Q: My final product is colored (dark brown/black). How do I improve color? A: Coloration often comes from thiophene oligomers or trace metal residues.

-

Prevention: Ensure strict exclusion of moisture.

-

Workup: Include a charcoal treatment step during the basic hydrolysis phase (when the product is dissolved as the sodium salt). Filter through Celite before acidification.

Category 3: Hydrolysis & Isolation [1]

Q: During hydrolysis of the ester, I see a new impurity forming. Is it decarboxylating? A: Glyoxylic acids can undergo oxidative decarboxylation to the carboxylic acid (5-chlorothiophene-2-carboxylic acid) in the presence of oxidants or under harsh conditions.

-

Control: Perform hydrolysis using NaOH/Water/Methanol at mild temperatures (20-40°C). Do not reflux aggressively.

-

Check: Ensure your solvent is peroxide-free (especially if using ethers).

Q: The acid is not precipitating upon acidification. It stays in the water. A: 2-Oxoacetic acids can be water-soluble.[2]

-

Protocol: Acidify to pH 1-2 with conc. HCl. If no precipitate forms:

-

Saturate the aqueous phase with NaCl (salting out).

-

Extract with Ethyl Acetate or MTBE (3x).

-

Dry organic layer over

and concentrate.[1] -

Triturate the residue with cold DCM or Hexane to induce crystallization.

-

Part 3: Optimized Experimental Protocol (Ester Route)

Objective: Synthesis of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid.

Step 1: Friedel-Crafts Acylation

-

Setup: Flame-dried 3-neck flask,

atmosphere, mechanical stirrer. -

Charge: Add

(1.3 equiv) and DCM (10 vol) . Cool to 0°C. -

Addition 1: Add Ethyl Oxalyl Chloride (1.1 equiv) dropwise, maintaining temp <5°C. (Note: Some protocols reverse this and add

to the solution; adding liquid to solid is generally safer for exotherm control on scale). -

Addition 2: Add 2-Chlorothiophene (1.0 equiv) dissolved in DCM (2 vol) dropwise over 1 hour, maintaining temp <5°C.

-

Reaction: Stir at 0-5°C for 1 hour, then warm to 20-25°C. Stir for 3-4 hours. Monitor by HPLC/TLC.

-

Quench: Pour reaction mixture slowly into Ice/Water (10 vol) containing HCl (1 vol). Stir vigorously.

-

Workup: Separate layers. Extract aqueous with DCM.[1][3] Wash combined organics with Brine. Dry (

) and concentrate to yield the Ethyl Ester .-

Checkpoint: If purity <95%, recrystallize ester from Hexane/EtOAc.

-

Step 2: Hydrolysis

-

Charge: Dissolve Ethyl Ester in Methanol (5 vol) .

-

Reagent: Add 2N NaOH (2.5 equiv) dropwise.

-

Reaction: Stir at 25-30°C for 2-3 hours. (Monitor disappearance of ester).

-

Workup:

-

Evaporate Methanol under reduced pressure.

-

Dilute residue with Water (5 vol).

-

Optional: Wash aqueous phase with MTBE to remove non-acidic impurities.

-

Acidification: Cool to 0-5°C. Acidify with 6N HCl to pH 1.

-

Isolation: Filter the white precipitate. Wash with cold water. Dry in a vacuum oven at 40-45°C.

-

Yield Expectation: 75-85% (over two steps). Appearance: White to off-white crystalline solid.

Part 4: Data Summary Table

| Parameter | Optimized Range | Consequence of Deviation |

| AlCl3 Stoichiometry | 1.2 – 1.5 equiv | <1.2: Incomplete conversion. >2.0: Difficult workup/emulsions. |

| Addition Temp | 0 – 5°C | >10°C: Increased 3-isomer and tar formation. |

| Hydrolysis pH | Final pH < 1.5 | pH > 2: Product remains as salt (water soluble). |

| Solvent (Acylation) | DCM (Anhydrous) | Wet solvent consumes catalyst; Nitrobenzene hard to remove. |

References

-

BenchChem. (2025).[1][4] Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate. Retrieved from 5

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from 6

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Mechanism and Protocols. Retrieved from

-

Google Patents. (2017). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides. Retrieved from 7

-

ChemicalBook. (2026). (S)-2-(2-(5-chloro-N...)-2-oxoacetic acid Properties and Synthesis. Retrieved from 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Oxoacetic acid | CAS#:563-96-2 | Chemsrc [chemsrc.com]

- 3. BJOC - Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 8. (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid | 1151893-81-0 [chemicalbook.com]

Technical Support Center: Purification of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid

Executive Summary

You are likely working with 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (CAS: 56479-07-3), a critical

In industrial and research settings, this compound presents three primary purification challenges:

-

Decarbonylation: The

-keto acid moiety is labile, readily losing CO to form 5-chlorothiophene-2-carboxylic acid under thermal stress.[1] -

Friedel-Crafts Residuals: Sticky aluminum/inorganic salts that sequester the product.[1]

-

Starting Material Contamination: Unreacted 2-chlorothiophene which is difficult to remove due to lipophilicity.[1]

This guide provides self-validating protocols to address these specific issues.

Part 1: The "Sticky Solid" Protocol (Acid-Base Extraction)

Scenario: Your crude product is a dark, sticky brown solid or oil, likely contaminated with inorganic salts or oligomers from the Friedel-Crafts reaction.[1] Direct recrystallization is failing.[1]

The Fix: Use the compound's acidity (

Step-by-Step Workflow

-

Dissolution (The Switch): Suspend the crude mass in 10% aqueous

(Sodium Carbonate).[1] -

Filtration: Filter the alkaline solution through a Celite pad.

-

Why: Removes insoluble polymers and inorganic hydroxides (Al/Fe salts).[1]

-

-

Organic Wash (The Partition): Extract the aqueous filtrate twice with Dichloromethane (DCM) or Toluene .[1]

-

Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1–2.

-

Observation: The product should precipitate as a light yellow/off-white solid.[1]

-

-

Isolation: Filter and wash the cake with cold water to remove NaCl.

Visual Workflow (DOT Diagram)

Caption: Logic flow for removing non-acidic impurities and inorganic salts via pH-swing extraction.[1]

Part 2: The "Stubborn Impurity" Protocol (Recrystallization)

Scenario: You have a solid, but HPLC shows 95–97% purity.[2] The main contaminant is likely 5-chlorothiophene-2-carboxylic acid (the decarbonylated byproduct).[1]

The Fix: Fractional Recrystallization.[1] Note: Separation is difficult because the impurity is structurally similar.[1] The strategy relies on the higher solubility of the keto-acid (product) in polar solvents compared to the carboxylic acid impurity, or utilizing Toluene for non-polar exclusion.[1]

| Solvent System | Application | Pros | Cons |

| Toluene | Primary Choice | Excellent for removing non-polar unreacted starting material.[1] | Yield loss can be high if not cooled sufficiently.[1] |

| Water/Acetic Acid (9:1) | Desalting | Removes trapped inorganic salts (NaCl).[1] | High thermal stress may cause more decarbonylation.[1] |

| DCM/Hexane | Polishing | Good for final color removal.[1] | Poor recovery yield.[1][3] |

Optimized Toluene Protocol

-

Reflux: Suspend the dried solid in Toluene (approx. 5–7 volumes). Heat to reflux (110°C) briefly.

-

Critical Warning: Do not prolong reflux.[1] Extended heat promotes the loss of CO, converting your product into the very impurity you are trying to remove [1].

-

-

Hot Filtration: If solids remain (likely the carboxylic acid impurity or salts), filter while hot.

-

Crystallization: Allow the filtrate to cool slowly to Room Temperature, then chill to 0°C.

-

Wash: Filter the crystals and wash with cold Hexane.

Part 3: Troubleshooting & FAQs

Q1: My product contains ~5% of an impurity at RRT 0.9. What is it?

A: This is almost certainly 5-chlorothiophene-2-carboxylic acid .[1]

-

Mechanism: Oxidative decarboxylation of the

-keto group.[1] -

Cause: Reaction temperature exceeding 50°C during the Friedel-Crafts step or prolonged drying at high temperatures (>60°C).[1]

-

Detection: Check

C NMR. The product has a ketone carbonyl signal at ~178 ppm and acid carbonyl at ~163 ppm.[1] The impurity lacks the ketone signal.[1] -

Remediation: This is hard to remove.[1] If Toluene recrystallization fails, convert the acid to its methyl ester, purify via column chromatography, and hydrolyze back.

Q2: The solid turns into a gum during drying.

A: You have trapped solvent (likely Toluene or Acetic Acid) lowering the melting point, or residual Aluminum salts.

-

Fix: Dissolve in dilute NaOH, filter, and re-precipitate (See Part 1). Dry under high vacuum at 40°C maximum (use

as desiccant).[1]

Q3: Can I use Ethanol for recrystallization?

A: Avoid alcohols if possible.

In the presence of trace acid catalysts (often remaining from the synthesis), the

Impurity Fate Map

Caption: Fate mapping of impurities based on purification choices.

Part 4: Analytical Specifications (Reference)

When validating your purified material, aim for these benchmarks:

| Parameter | Specification | Method |

| Appearance | Off-white to light yellow crystalline powder | Visual |

| Purity (HPLC) | > 98.5% | C18 Column, ACN/Water (0.1% H3PO4) |

| Impurity A | < 0.5% (5-chlorothiophene-2-carboxylic acid) | HPLC (RRT ~0.[1][3][4]9) |

| Water Content | < 1.0% | Karl Fischer |

| Melting Point | 90–94°C (Decomposes) | Capillary Method |

References

-